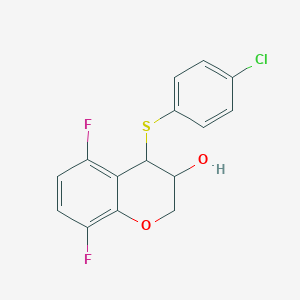
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol
Cat. No. B1427147
Key on ui cas rn:
944944-61-0
M. Wt: 328.8 g/mol
InChI Key: XYALFOHXBMXTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067621B2
Procedure details


4-(4-Chloro-phenylsulfanyl)-5,8-difluoro-chroman-3-ol (23.2, 71 mmole) was dissolved in 200 ml DCM and MCPBA (77%, 31.7 g, 142 mmole) was added. The reaction was stirred at room temperature for 3 hours. 10 g Na2S2O3 in 50 ml water was added to quench the reaction. The organic layer washed with 1N NaOH solution (2×100 ml), brine (100 ml), dried over Na2SO4 and concentrated. The residue was dissolved in 200 ml DCM, mesyl chloride (16.1 g, 142 mmole) and triethylamine (14.3 g, 142 mmole) were added. The reaction was stirred at room temperature for one hour. The reaction solution washed with brine (100 ml), dried over Na2SO4 and concentrated. The residue was recrystallized from EtOAc/Hexane solution to give rise to 8.4 g pure product. The residue from mother liquor was purified by column chromatography (EtOAc/hexane from 0/100 to 25/75 in 55 minute, 7.1 g). Total yield: 15.5 g, 64%. 1H NMR (CDCl3 400 MHz δ 7.84 (dd, J=8.8 and 2.2 Hz, 2H), 7.51 (d, J=8.1 Hz, 2H), 7.30 (t, J=4.4 Hz, 1H), 7.00 (m, 1H), 6.54 (m, 1H), 4.99 (d, J=4.4 Hz, 2H).
Quantity
71 mmol
Type
reactant
Reaction Step One



Name
Na2S2O3
Quantity
10 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC(S[CH:9]2[C:18]3[C:13](=[C:14]([F:20])[CH:15]=[CH:16][C:17]=3[F:19])[O:12][CH2:11][CH:10]2O)=CC=1.[CH:22]1[CH:27]=[C:26]([Cl:28])[CH:25]=[C:24](C(OO)=O)[CH:23]=1.[O-:33][S:34]([O-:37])(=S)=O.[Na+].[Na+].S(Cl)(C)(=O)=O.C(N(CC)CC)C>C(Cl)Cl.O>[Cl:28][C:26]1[CH:27]=[CH:22][C:23]([S:34]([C:9]2[C:18]3[C:13](=[C:14]([F:20])[CH:15]=[CH:16][C:17]=3[F:19])[O:12][CH2:11][CH:10]=2)(=[O:37])=[O:33])=[CH:24][CH:25]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
71 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)SC1C(COC2=C(C=CC(=C12)F)F)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
31.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Step Three
|
Name
|
Na2S2O3
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
16.1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C)Cl
|
|
Name
|
|
|
Quantity
|
14.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer washed with 1N NaOH solution (2×100 ml), brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 200 ml DCM
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at room temperature for one hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction solution washed with brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from EtOAc/Hexane solution
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1=CCOC2=C(C=CC(=C12)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

